1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid
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Overview
Description
1-(4-(2-Oxopyrrolidin-1-yl)benzamido)cyclohexanecarboxylic acid is a complex organic compound that features a pyrrolidinone ring, a benzamido group, and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Oxopyrrolidin-1-yl)benzamido)cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic conditions.
Benzamido Group Introduction: The benzamido group is introduced via an amide coupling reaction between the pyrrolidinone derivative and 4-aminobenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Cyclohexanecarboxylic Acid Attachment: The final step involves the coupling of the benzamido-pyrrolidinone intermediate with cyclohexanecarboxylic acid, again using coupling reagents like EDCI and HOBt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Oxopyrrolidin-1-yl)benzamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(2-Oxopyrrolidin-1-yl)benzamido)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(2-Oxopyrrolidin-1-yl)benzamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The benzamido and cyclohexanecarboxylic acid groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxopyrrolidin-1-yl)benzoic acid
- 2-(4-(2-Oxopyrrolidin-1-yl)phenoxy)acetic acid
- {[4-(2-Oxopyrrolidin-1-yl)benzoyl]amino}acetic acid
Uniqueness
1-(4-(2-Oxopyrrolidin-1-yl)benzamido)cyclohexanecarboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclohexanecarboxylic acid moiety distinguishes it from other similar compounds and may enhance its stability and binding interactions.
Biological Activity
1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid is a complex organic compound with a molecular formula of C₁₈H₂₂N₂O₄ and a molecular weight of approximately 330.384 g/mol. This compound features a cyclohexane ring, a benzamide moiety, and a pyrrolidine derivative, which contribute to its potential biological activities. The unique structural characteristics suggest various functional interactions that may be of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Cyclohexane Ring : Provides rigidity and influences the pharmacokinetic properties.
- Benzamide Moiety : Often associated with biological activity, particularly in enzyme inhibition.
- Pyrrolidine Derivative : May enhance binding affinity to biological targets.
The biological activity of this compound is still under investigation, but preliminary studies suggest it may interact with specific enzymes or receptors. Interaction studies are essential for elucidating its mechanism of action, which could involve:
- Enzyme Inhibition : Potentially acting as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Possible interaction with G-protein coupled receptors (GPCRs) or other membrane-bound proteins.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antibacterial Activity : Similar compounds have shown moderate antibacterial properties, indicating that this compound may also possess such activity. For instance, derivatives of benzamide scaffolds have been evaluated for their antibacterial effects with varying degrees of success .
- Antiviral Potential : The structural similarities to known antiviral agents suggest that this compound could exhibit anti-HIV or antiviral properties. Compounds with similar frameworks have been reported to inhibit HIV integrase and other viral targets .
- Anticancer Properties : There is growing interest in the development of compounds targeting heat shock proteins (Hsp90), which are implicated in cancer cell survival. The benzamide moiety may confer similar activities as seen in other Hsp90 inhibitors .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid | Contains a cyclohexane ring and a pyrrolidine group | Lacks the benzamide moiety, potentially altering activity |
4-(Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid | Features a methanesulfonamide group | Different reactivity due to sulfonamide presence |
4-(Methylsulfonyl)cyclohexane-1-carboxylic acid | Contains a methylsulfonyl group | Affects solubility and interaction profiles |
Properties
CAS No. |
652172-54-8 |
---|---|
Molecular Formula |
C18H22N2O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[[4-(2-oxopyrrolidin-1-yl)benzoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H22N2O4/c21-15-5-4-12-20(15)14-8-6-13(7-9-14)16(22)19-18(17(23)24)10-2-1-3-11-18/h6-9H,1-5,10-12H2,(H,19,22)(H,23,24) |
InChI Key |
CBTRHRDBYLKFPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
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